molecular formula C11H15NO4 B1530995 tert-Butyl 5-methoxypyridin-3-yl carbonate CAS No. 1131335-38-0

tert-Butyl 5-methoxypyridin-3-yl carbonate

Cat. No.: B1530995
CAS No.: 1131335-38-0
M. Wt: 225.24 g/mol
InChI Key: FZUPBWGAAZEDGQ-UHFFFAOYSA-N
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Description

Tert-Butyl 5-methoxypyridin-3-yl carbonate: is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol. This compound is characterized by its solid form and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methoxypyridin-3-yl carbonate typically involves the reaction of 5-methoxypyridin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 5-methoxypyridin-3-yl carbonate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the carbonate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Higher oxidation state derivatives.

  • Reduction: Reduced analogs of the compound.

  • Substitution: Substituted derivatives at the carbonate group.

Scientific Research Applications

Chemistry: Tert-Butyl 5-methoxypyridin-3-yl carbonate is used as a reagent in organic synthesis, particularly in the preparation of pyridine derivatives and other heterocyclic compounds.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound may serve as an intermediate in the synthesis of drugs that target various diseases. Its derivatives could be explored for their therapeutic potential.

Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 5-methoxypyridin-3-yl carbonate exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tert-Butyl 5-bromopyridin-3-yl carbonate: Similar structure but with a bromine atom instead of a methoxy group.

  • Tert-Butyl 3-methoxypyridin-2-yl carbonate: Different position of the methoxy group on the pyridine ring.

Uniqueness: Tert-Butyl 5-methoxypyridin-3-yl carbonate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications in various fields.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (5-methoxypyridin-3-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(13)15-9-5-8(14-4)6-12-7-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUPBWGAAZEDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CN=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673834
Record name tert-Butyl 5-methoxypyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131335-38-0
Record name tert-Butyl 5-methoxypyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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